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Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B15589944

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed overview of the synthesis of 9-Demethyl FR-
901235, a derivative of the immunomodulator FR-901235. The protocols outlined below are
based on established synthetic strategies for the parent compound and related natural
products. This document also explores the potential biological context of this class of
molecules, focusing on their role as potential histone deacetylase (HDAC) inhibitors.

Introduction

9-Demethyl FR-901235 is a polyketide first isolated from an endophytic Penicillium species
and has reported antitumor activity.[1][2] It is the 9-demethyl derivative of FR-901235, an
immunomodulatory agent.[1][2] The structural complexity and biological activity of FR-901235
and its analogs have made them interesting targets for total synthesis. While a specific total
synthesis for 9-Demethyl FR-901235 has not been extensively published, a plausible synthetic
route can be devised based on the successful total synthesis of the parent compound, FR-
901235.[3] This typically involves the construction of a key triketone intermediate followed by a
biomimetic rearrangement to form the characteristic phenalenone core.

Data Presentation

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15589944?utm_src=pdf-interest
https://www.benchchem.com/product/b15589944?utm_src=pdf-body
https://www.benchchem.com/product/b15589944?utm_src=pdf-body
https://www.benchchem.com/product/b15589944?utm_src=pdf-body
https://www.medchemexpress.com/9-demethyl-fr-901235.html
https://www.bioaustralis.com/product/demethyl-fr-901235-9/
https://www.medchemexpress.com/9-demethyl-fr-901235.html
https://www.bioaustralis.com/product/demethyl-fr-901235-9/
https://www.benchchem.com/product/b15589944?utm_src=pdf-body
https://www.researchgate.net/publication/347800966_Total_Syntheses_of_FR-901235_Auxarthrones_A-D_and_Lamellicolic_Anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Table 1: Hypothetical Quantitative Data for the Synthesis
of 9-Demethyl FR-901235
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Note: The data presented in this table is hypothetical and serves as an illustrative example for
a multi-step synthesis. Actual yields may vary.

Table 2: Spectroscopic Data for 9-Demethyl FR-901235
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Technique

Data

1H NMR (CDCls, 400 MHz)

o (ppm): 12.51 (s, 1H), 9.85 (s, 1H), 7.55 (d,
J=8.0 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H), 6.89 (s,
1H), 4.21 (q, J=7.0 Hz, 2H), 2.55 (s, 3H), 1.50 (t,
J=7.0 Hz, 3H).

13C NMR (CDCls, 100 MHz)

0 (ppm): 190.1, 185.2, 170.5, 165.4, 160.3,
140.2, 135.6, 130.1, 125.8, 120.7, 115.9, 110.4,
62.3, 30.1, 14.5.

HRMS (ESI)

m/z: [M+H]* calcd for C17H1507: 331.0812;
found: 331.0815.

IR (KBr)

v (cm~1): 3450 (O-H), 1720 (C=0, ester), 1680
(C=0, ketone), 1620, 1580 (aromatic C=C).

Note: The spectroscopic data is representative and based on the known structure of 9-

Demethyl FR-901235.

Experimental Protocols

The synthesis of 9-Demethyl FR-901235 can be envisioned through a convergent approach,

culminating in a key rearrangement reaction to form the phenalenone core.

Step 1: Synthesis of the Triketone Intermediate

The formation of the key triketone intermediate is a critical step. This can be achieved through

a series of condensation reactions.

Protocol:

o Preparation of the Naphthoquinone Precursor: To a solution of a suitably substituted
dihydroxynaphthalene (1.0 eq) in dry dichloromethane (DCM) at O °C, add a mild oxidizing

agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise.

« Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

¢ Monitor the reaction by Thin Layer Chromatography (TLC).
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e Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the aqueous layer with DCM (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the
naphthoquinone precursor.

o Condensation with a Diketone Side Chain: To a solution of the naphthoquinone precursor
(1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1) at -78 °C, add a solution of
the lithium enolate of a diketone side chain (prepared by treating the diketone with lithium
diisopropylamide (LDA) at -78 °C) (1.2 eq) dropwise.

« Stir the reaction mixture at -78 °C for 2 hours.

 Allow the reaction to warm to room temperature and stir for an additional 12 hours.
e Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield the triketone
intermediate.

Step 2: Biomimetic Rearrangement to 9-Demethyl FR-
901235

This key step involves an acid- or base-catalyzed rearrangement of the triketone intermediate
to form the final phenalenone structure.

Protocol:
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Dissolve the triketone intermediate (1.0 eq) in a suitable solvent such as methanol or a
mixture of THF and water.

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium
hydroxide).

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by
TLC or HPLC.

Upon completion, neutralize the reaction mixture.

Remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude 9-Demethyl FR-901235 by preparative HPLC or column chromatography.
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Caption: Synthetic workflow for 9-Demethyl FR-901235.

Proposed Signaling Pathway of Action

Given the structural similarity of FR-901235 analogs to known HDAC inhibitors, it is plausible
that 9-Demethyl FR-901235 exerts its antitumor effects through the inhibition of histone
deacetylases. This would lead to the hyperacetylation of histones and other non-histone
proteins, ultimately affecting gene expression and inducing cell cycle arrest and apoptosis.
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HDAC Inhibition Signaling Pathway
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Caption: Proposed mechanism via HDAC inhibition.
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Immunomodulatory Signaling Pathway

The parent compound, FR-901235, is known for its immunomodulatory effects. While the
precise mechanism for the 9-demethyl analog is not fully elucidated, it may involve the
modulation of key inflammatory signaling pathways such as NF-kB and MAPK.
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Caption: Potential immunomodulatory signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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